Structural Isomerism with Pimobendan: Same Molecular Formula, Distinct Scaffold Class
The target compound (CAS 1203351-03-4) and pimobendan (CAS 74150-27-9) share the identical molecular formula C₁₉H₁₈N₄O₂ and molecular weight (334.38 g/mol), yet they differ fundamentally in core scaffold architecture. The target compound features a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an α,α-dimethylpropanamide bridge to a pyridin-3-yl amide, whereas pimobendan contains a 4,5-dihydro-3(2H)-pyridazinone fused to a benzimidazole ring system . Pimobendan is a well-characterized, selective PDE3 inhibitor (IC₅₀ = 0.32 µM against guinea pig cardiac PDE III) with established positive inotropic and vasodilator activity [1]. The target compound, lacking the benzimidazole moiety and possessing a fully unsaturated pyridazinone ring, is predicted to have negligible PDE3 affinity and is instead associated with the cyclooxygenase-2 (COX-2) inhibitor pharmacophore class based on the N-substituted phenylpyridazinone chemotype [2]. This scaffold-level divergence means the two isomers are non-interchangeable in any experimental context.
| Evidence Dimension | Core scaffold identity and primary target class |
|---|---|
| Target Compound Data | 6-Oxo-3-phenylpyridazin-1(6H)-yl core; N-(pyridin-3-yl)-α,α-dimethylpropanamide; associated with COX-2 inhibitor pharmacophore class (class-level inference) |
| Comparator Or Baseline | Pimobendan: 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone; selective PDE3 inhibitor (IC₅₀ = 0.32 µM) |
| Quantified Difference | Scaffold class difference (phenyl-pyridazinone vs. benzimidazole-dihydropyridazinone); predicted target switch from PDE3 (pimobendan) to COX-2 (target compound) |
| Conditions | Structural comparison based on 2D/3D topology; pimobendan PDE3 IC₅₀ determined in guinea pig cardiac muscle enzyme assay |
Why This Matters
Procurement of the correct isomer is critical—pimobendan is a veterinary cardiotonic agent, while the target compound is a research tool for COX-2 or kinase inhibitor programs; substituting one for the other will generate irrelevant biological data.
- [1] BPS Bioscience. Pimobendan – Product Information. PDE3 IC₅₀ = 0.32 µM. View Source
- [2] Khan A, Diwan A, Thabet HK, Imran M, Bakht MA. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Aug;81(5):573-584. doi: 10.1002/ddr.21655. View Source
